![molecular formula C15H19Cl2N3O3S B1683148 Tiaramide hydrochloride CAS No. 35941-71-0](/img/structure/B1683148.png)
Tiaramide hydrochloride
Overview
Description
Tiaramide hydrochloride is an anti-inflammatory drug . It inhibits the action of mediators released from mast cells and has direct smooth muscle relaxant properties . It is also known as FK-1160 and is used in the treatment of bronchial asthma due to its anti-anaphylactic and bronchodilatory effects .
Synthesis Analysis
A simultaneous quantitative HPLC assay was developed for Tiaramide hydrochloride . This assay was employed to determine plasma levels of Tiaramide and its main metabolite, TRAA, after intravenous administration of Tiaramide hydrochloride to rabbits .
Molecular Structure Analysis
The chemical structure of Tiaramide hydrochloride is 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl) acetyl]-1-piperazine ethanol . An X-ray analysis of the compound was undertaken to disclose its inherent three-dimensional structure .
Chemical Reactions Analysis
Tiaramide hydrochloride has high water solubility and a short biological half-life . The IR spectroscopy revealed the presence of an interaction between the drug and resin . The dissolution behavior for the resinates in 0.1 N HCl or phosphate buffer (pH 7.4) was compared .
Physical And Chemical Properties Analysis
Tiaramide hydrochloride is a white to orange to green powder . It is completely soluble in water . The chemical formula is C15H19Cl2N3O3S and it has a molecular weight of 392.30 .
Scientific Research Applications
Pharmaceutical Research
Tiaramide hydrochloride is used in pharmaceutical research, particularly in the development of high-performance liquid chromatography (HPLC) assays . These assays are used to determine plasma levels of Tiaramide and its main metabolite, TRAA, after intravenous administration to rabbits .
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Tiaramide hydrochloride is a non-acidic and non-steroidal anti-inflammatory drug (NSAID) . It has almost the same anti-inflammatory activity and analgesic effect as benzydamine hydrochloride, but does not inhibit cyclooxygenase (COX) .
Prolonged Activity
Studies have been undertaken to prolong the activity of Tiaramide hydrochloride, which has high water solubility and a short biological half-life . Resinates of Tiaramide were prepared using Amberlite resins to prolong its activity .
Chemical Analysis
Tiaramide hydrochloride is used in chemical analysis, particularly in the development of methods for its simultaneous determination with its metabolites .
Pharmacokinetics
Tiaramide hydrochloride is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
Drug Development
Tiaramide hydrochloride is used in the development of new drugs, particularly those targeting inflammation and pain .
Mechanism of Action
Target of Action
Tiaramide hydrochloride is an anti-inflammatory drug . It primarily targets mediators released from mast cells and has direct smooth muscle relaxant properties .
Mode of Action
It is known to inhibit the action of mediators released from mast cells and has direct smooth muscle relaxant properties . This suggests that Tiaramide hydrochloride may interact with its targets to inhibit inflammatory responses and relax smooth muscles.
Biochemical Pathways
Given its anti-inflammatory properties and its ability to relax smooth muscles, it is likely that tiaramide hydrochloride affects pathways related to inflammation and muscle contraction .
Pharmacokinetics
The absorption, distribution, excretion, and metabolism (ADME) properties of Tiaramide hydrochloride have been studied . .
Result of Action
The molecular and cellular effects of Tiaramide hydrochloride’s action are likely related to its anti-inflammatory properties and its ability to relax smooth muscles . This could result in reduced inflammation and muscle relaxation in the areas where the drug is administered.
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDQSYPNBJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32527-55-2 (Parent) | |
Record name | Tiaramide hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048757 | |
Record name | Tiaramide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35941-71-0 | |
Record name | 2(3H)-Benzothiazolone, 5-chloro-3-[2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35941-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiaramide hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tiaramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiaramide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5-chloro-2-oxo-2H-benzothiazol-3-yl)acetyl]piperazine-1-ethanol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIARAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITY1616X9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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